Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate is a heterocyclic compound that contains an isoxazole ring, a morpholine moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride to form the isoxazole ring. This intermediate is then reacted with morpholine and formaldehyde under basic conditions to introduce the morpholinomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The morpholinomethyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(piperidin-1-ylmethyl)isoxazole-3-carboxylate
- Ethyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate
- Ethyl 5-(azetidin-1-ylmethyl)isoxazole-3-carboxylate
Uniqueness
Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate is unique due to the presence of the morpholine moiety, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may provide advantages in terms of solubility, stability, and bioavailability compared to similar compounds.
Properties
IUPAC Name |
ethyl 5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-2-16-11(14)10-7-9(17-12-10)8-13-3-5-15-6-4-13/h7H,2-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWRXVDAABEQJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629713 | |
Record name | Ethyl 5-[(morpholin-4-yl)methyl]-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893639-92-4 | |
Record name | Ethyl 5-[(morpholin-4-yl)methyl]-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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